molecular formula C19H21NO3S2 B2951736 3-(benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine CAS No. 1795189-83-1

3-(benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine

Cat. No.: B2951736
CAS No.: 1795189-83-1
M. Wt: 375.5
InChI Key: LSLWGWKIUIXZQA-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine is a complex organic compound characterized by the presence of a benzenesulfonyl group, an ethylsulfanyl group, and a benzoyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine typically involves multi-step organic reactionsThe ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using appropriate thiol reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-2-24-18-11-7-6-10-17(18)19(21)20-13-12-16(14-20)25(22,23)15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLWGWKIUIXZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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